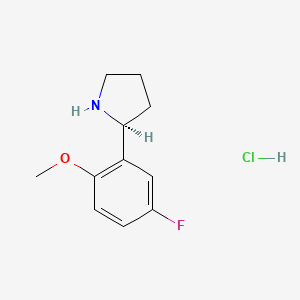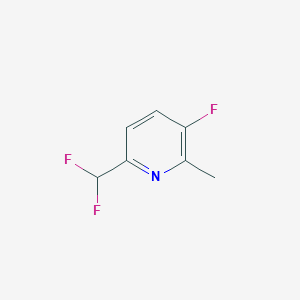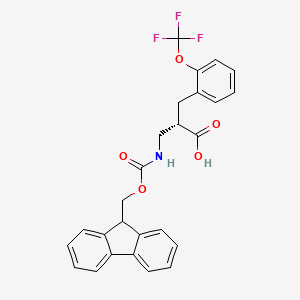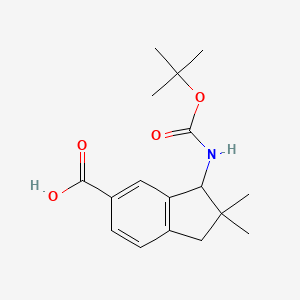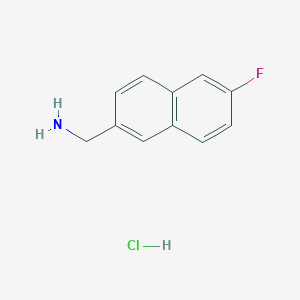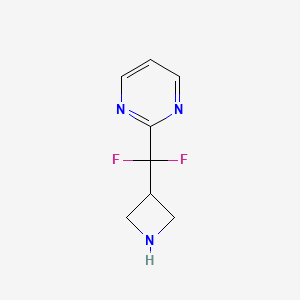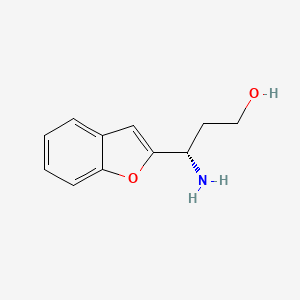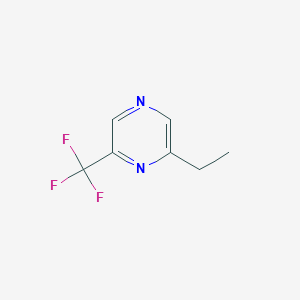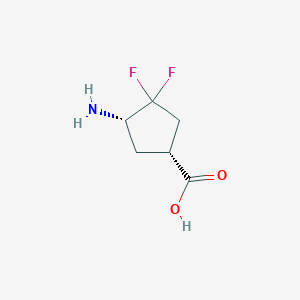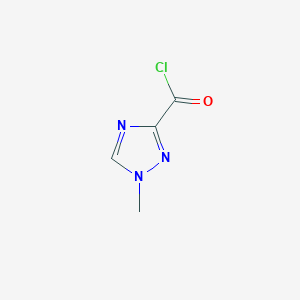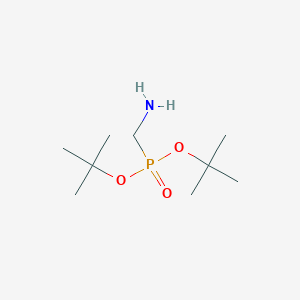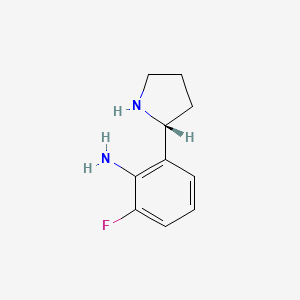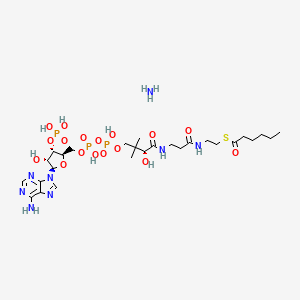
Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH: is a synthetic compound often used in peptide synthesis. The compound contains a Boc (tert-butoxycarbonyl) protecting group, a methylated alanine residue, and a tetrahydropyran-4-yl group. These components contribute to its stability and reactivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using a Boc group.
Methylation: The alpha carbon of the alanine is methylated.
Attachment of Tetrahydropyran-4-yl Group: The tetrahydropyran-4-yl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers might be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran-4-yl group.
Reduction: Reduction reactions may target the Boc protecting group or the tetrahydropyran-4-yl group.
Substitution: Nucleophilic substitution reactions can occur at the Boc group or the tetrahydropyran-4-yl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of the tetrahydropyran-4-yl group.
Reduction: Deprotected amino acids or reduced tetrahydropyran-4-yl derivatives.
Substitution: Substituted derivatives at the Boc or tetrahydropyran-4-yl groups.
Scientific Research Applications
Chemistry:
- Used in peptide synthesis as a protected amino acid derivative.
- Acts as a building block for more complex molecules.
Biology:
- Studied for its potential role in protein engineering and design.
- Used in the synthesis of peptide-based drugs.
Medicine:
- Investigated for its potential therapeutic applications in drug development.
- Used in the synthesis of peptide-based vaccines.
Industry:
- Employed in the production of specialty chemicals and pharmaceuticals.
- Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at other functional groups. The Boc group provides stability and can be removed under acidic conditions, while the tetrahydropyran-4-yl group can participate in various chemical reactions.
Comparison with Similar Compounds
Boc-L-Ala-OH: Lacks the methylation and tetrahydropyran-4-yl group.
Boc-N-Me-L-Ala-OH: Lacks the tetrahydropyran-4-yl group.
Fmoc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH: Uses an Fmoc protecting group instead of Boc.
Uniqueness:
- The presence of the tetrahydropyran-4-yl group provides unique reactivity and stability.
- The methylation of the alanine residue can influence the compound’s steric and electronic properties.
Properties
Molecular Formula |
C14H25NO5 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15(4)11(12(16)17)9-10-5-7-19-8-6-10/h10-11H,5-9H2,1-4H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
YUWLKAVZIAMQMI-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1CCOCC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1CCOCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


